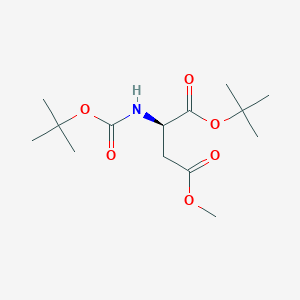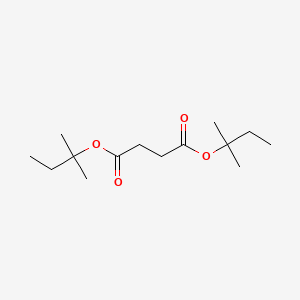![molecular formula C12H18O3 B3057216 2-[2-(Benzyloxy)ethyl]propane-1,3-diol CAS No. 77661-80-4](/img/structure/B3057216.png)
2-[2-(Benzyloxy)ethyl]propane-1,3-diol
Descripción general
Descripción
2-[2-(Benzyloxy)ethyl]propane-1,3-diol , also known by its systematic name 4-benzyloxy-2-hydroxymethylbutan-1-ol , is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of approximately 210.27 g/mol . It features a benzyl ether group and a hydroxymethyl group, making it an interesting compound for various applications.
Synthesis Analysis
Several synthetic routes have been reported for the preparation of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol. Notably, Tudge et al. described a synthesis involving the reaction of 2-(2-phenylmethoxyethyl)propane-1,3-diol with an appropriate reagent . Berlage et al. also explored a different synthetic approach . These studies provide valuable insights into the compound’s preparation.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application as Antiwear Agents
Complex esters like 2-[2-(Benzyloxy)ethyl]propane-1,3-diol have been studied for their application as antiwear agents in aviation turbine fuels, diesel fuels, and light mineral oil. These esters have been found effective in reducing wear, showcasing their potential in enhancing the performance and lifespan of various fuels and oils (Misra et al., 1973).
Use in Catalysis
The compound has also been explored for use in catalysis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, related to 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, has been used as a catalyst for the formylation of alcohols and amines. This demonstrates the compound's versatility in chemical synthesis and potential in green chemistry applications (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Application in Chromatography
Propane-1,3-diol, a related compound, has been used as a reactive internal standard in the analysis of ethylene glycol in biological specimens using gas-liquid chromatography. This highlights its role in analytical techniques, particularly in the accurate measurement of substances in complex biological matrices (Flanagan et al., 1987).
Role in Synthesis of Chemical Compounds
In the synthesis of various chemical compounds, derivatives of propane-1,3-diol, similar to 2-[2-(Benzyloxy)ethyl]propane-1,3-diol, have been used. For example, the synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilized chelatants showcases the compound's utility in creating complex chemical structures (Tyman & Payne, 2006).
Hydrogen Generation Applications
The compound has also been explored for its potential in hydrogen generation. A water-soluble cobalt complex supported by a derivative of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol demonstrated efficiency in both electrocatalytic and photocatalytic hydrogen evolution from aqueous buffer, indicating its potential in sustainable energy applications (Tang et al., 2016).
Direcciones Futuras
: Tudge, Matthew; Mashima, Hiroko; Savarin, Cecile; Humphrey, Guy; Davies, Ian. “Synthesis of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol.” Tetrahedron Letters, 2008, vol. 49, no. 6, pp. 1041-1044. : Berlage, Ulrich; Schmidt, Jurgen; Peters, Ulrike; Welzel, Peter. “Synthesis of 2-[2-(Benzyloxy)ethyl]propane-1,3-diol.” Tetrahedron Letters, 1987, vol. 28, no. 27, pp. 3091-3094.
Propiedades
IUPAC Name |
2-(2-phenylmethoxyethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-8-12(9-14)6-7-15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTZGUNAYOEVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441054 | |
| Record name | 4-benzyloxy-2-hydroxymethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzyloxy)ethyl]propane-1,3-diol | |
CAS RN |
77661-80-4 | |
| Record name | 4-benzyloxy-2-hydroxymethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(benzyloxy)ethyl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3057139.png)










